molecular formula C14H11ClFNO B5885951 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide

Cat. No.: B5885951
M. Wt: 263.69 g/mol
InChI Key: WHZJOOLLFYXARS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide is an aromatic amide compound that features both chloro and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzamide
  • 2-chloro-6-fluoro-N-phenylbenzamide
  • 2-chloro-6-fluoro-N-(4-methylphenyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The 2-methylphenyl group also adds to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJOOLLFYXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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